molecular formula C15H15Cl2N B252712 N-(2,3-dichlorobenzyl)-2-phenylethanamine

N-(2,3-dichlorobenzyl)-2-phenylethanamine

Cat. No. B252712
M. Wt: 280.2 g/mol
InChI Key: DIBYYCDRDDSXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorobenzyl)-2-phenylethanamine, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of phenylethylamines. It was initially developed as a potential antidepressant, but due to its stimulant properties, it has gained popularity as a recreational drug. BZP is known for its ability to induce euphoria, increase energy levels, and enhance cognitive performance. However, its use as a recreational drug is illegal in many countries due to its potential for abuse and adverse health effects.

Mechanism of Action

N-(2,3-dichlorobenzyl)-2-phenylethanamine acts as a central nervous system stimulant by increasing the levels of dopamine and serotonin in the brain. It binds to the dopamine and serotonin transporters, which are responsible for regulating the levels of these neurotransmitters in the brain. By binding to these transporters, N-(2,3-dichlorobenzyl)-2-phenylethanamine prevents the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain.
Biochemical and physiological effects:
N-(2,3-dichlorobenzyl)-2-phenylethanamine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can lead to hyperglycemia and hyperlipidemia. N-(2,3-dichlorobenzyl)-2-phenylethanamine can also cause nausea, vomiting, and abdominal pain.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorobenzyl)-2-phenylethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. N-(2,3-dichlorobenzyl)-2-phenylethanamine also has well-documented pharmacological properties, making it a useful tool for studying the mechanisms of action of central nervous system stimulants.
However, the use of N-(2,3-dichlorobenzyl)-2-phenylethanamine in lab experiments is limited due to its potential for abuse and adverse health effects. Researchers must take precautions to ensure that the compound is handled safely and that its use is strictly controlled.

Future Directions

There are several future directions for research on N-(2,3-dichlorobenzyl)-2-phenylethanamine. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and depression. Further studies are needed to investigate its efficacy and safety in these applications.
Another area of interest is the development of analogs of N-(2,3-dichlorobenzyl)-2-phenylethanamine that have improved pharmacological properties. Researchers are exploring the use of computational methods to design analogs that have increased selectivity and potency.
Conclusion:
N-(2,3-dichlorobenzyl)-2-phenylethanamine is a synthetic compound with potential therapeutic applications. It acts as a central nervous system stimulant by increasing the levels of dopamine and serotonin in the brain. N-(2,3-dichlorobenzyl)-2-phenylethanamine has several advantages for use in lab experiments but is limited by its potential for abuse and adverse health effects. Future research on N-(2,3-dichlorobenzyl)-2-phenylethanamine will focus on its potential as a therapeutic agent and the development of analogs with improved pharmacological properties.

Synthesis Methods

N-(2,3-dichlorobenzyl)-2-phenylethanamine is synthesized by reacting benzyl chloride with 2,3-dichlorophenethylamine in the presence of a base. The reaction yields N-(2,3-dichlorobenzyl)-2-phenylethanamine as the primary product, along with some impurities. The purity of N-(2,3-dichlorobenzyl)-2-phenylethanamine can be improved by further purification techniques such as recrystallization or chromatography.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-2-phenylethanamine has been studied extensively in the scientific community due to its potential as a therapeutic agent. Several studies have investigated its antidepressant and anxiolytic properties. N-(2,3-dichlorobenzyl)-2-phenylethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood and behavior. It has also been studied as a potential treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain.

properties

Product Name

N-(2,3-dichlorobenzyl)-2-phenylethanamine

Molecular Formula

C15H15Cl2N

Molecular Weight

280.2 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-phenylethanamine

InChI

InChI=1S/C15H15Cl2N/c16-14-8-4-7-13(15(14)17)11-18-10-9-12-5-2-1-3-6-12/h1-8,18H,9-11H2

InChI Key

DIBYYCDRDDSXRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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